molecular formula C7H9ClF2N2 B11900498 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride

Cat. No.: B11900498
M. Wt: 194.61 g/mol
InChI Key: JESONKIIUWJNAG-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride typically involves the reaction of 2-chloro-4-nitropyridine with 1,1-difluoroethane in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride
  • 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride
  • 6-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride

Uniqueness

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can result in different chemical and biological properties .

Properties

Molecular Formula

C7H9ClF2N2

Molecular Weight

194.61 g/mol

IUPAC Name

2-(1,1-difluoroethyl)pyridin-4-amine;hydrochloride

InChI

InChI=1S/C7H8F2N2.ClH/c1-7(8,9)6-4-5(10)2-3-11-6;/h2-4H,1H3,(H2,10,11);1H

InChI Key

JESONKIIUWJNAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)N)(F)F.Cl

Origin of Product

United States

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